molecular formula C20H25NO B7476582 1-[3-(2-Phenylphenoxy)propyl]piperidine

1-[3-(2-Phenylphenoxy)propyl]piperidine

Cat. No.: B7476582
M. Wt: 295.4 g/mol
InChI Key: WBHITXUPZPJNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Phenylphenoxy)propyl]piperidine is a piperidine derivative featuring a three-carbon propyl chain linking the piperidine nitrogen to a 2-phenylphenoxy group. This biphenyl ether moiety distinguishes it from simpler phenoxy-substituted analogs.

Properties

IUPAC Name

1-[3-(2-phenylphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-10-18(11-4-1)19-12-5-6-13-20(19)22-17-9-16-21-14-7-2-8-15-21/h1,3-6,10-13H,2,7-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHITXUPZPJNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Phenylphenoxy)propyl]piperidine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Phenylphenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[3-(2-Phenylphenoxy)propyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Phenylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Key Structural Features

The compound’s 2-phenylphenoxy group introduces steric bulk and enhanced lipophilicity compared to single-ring phenoxy analogs. Below is a comparison of structural features and synthesis data for related compounds:

Compound Name Substituent on Phenoxy Group Molecular Weight (g/mol) Synthesis Yield Key Reference
1-[3-(2-Phenylphenoxy)propyl]piperidine 2-Phenylphenoxy ~337.43* Not reported -
1-[3-(4-Chlorophenoxy)propyl]piperidine (23) 4-Chloro 351.44 54%
1-[3-(4-tert-Butylphenoxy)propyl]piperidine (DL76) 4-tert-Butyl 351.44 Not reported
1-[3-(4-Fluorophenoxy)propyl]piperidine (22) 4-Fluoro 327.38 15%
1-[3-(3-Chlorophenoxy)propyl]piperidine 3-Chloro 253.77 Not reported

*Calculated based on molecular formula C20H23NO.

Key Observations :

  • Substituent Position : Analogs with para-substituents (e.g., 4-Cl, 4-tert-butyl) are common in H3R antagonists, likely optimizing receptor interactions . The target compound’s ortho-substituted biphenyl may alter binding kinetics due to steric effects.

Pharmacological Activity and Receptor Affinity

Histamine H3 Receptor Antagonism

Piperidine derivatives with phenoxypropyl chains are well-documented as H3R antagonists. Key findings from analogs:

  • Compound 23 (4-chlorophenoxy): High H3R affinity (Ki in nanomolar range) with 54% synthesis yield, suggesting halogen substitution enhances potency .
  • DL76 (4-tert-butylphenoxy): Demonstrated pharmacokinetic stability in rats (t1/2 = 4.2 hours) and brain penetration .
  • Compound 3m (triazole-phenoxy): IC50 = 5.92 nM for H3R antagonism, indicating extended aromatic systems improve activity .

Hypothesized Activity of Target Compound :
The biphenyl group may enhance π-π stacking with H3R’s hydrophobic pockets, but steric hindrance from the ortho-phenyl group could reduce affinity compared to para-substituted analogs.

Cross-Reactivity with Other Receptors

  • Sigma Receptors : Piperidine derivatives like (+)-3-PPP bind sigma receptors, which modulate dopamine and NMDA signaling . The target’s biphenyl group may increase sigma receptor interactions, similar to SKF-10,047 .
  • Monoamine Oxidase (MAO) Inhibition: Dual-target ligands (e.g., compound 10 in ) combine H3R antagonism with MAO-B inhibition. The target’s lipophilicity may favor such dual activity.

Pharmacokinetic and Patent Considerations

Pharmacokinetics

  • Metabolism : Piperidine analogs often undergo oxidation or hydrolysis. The biphenyl ether in the target compound may slow metabolism compared to single-ring analogs .
  • Tissue Distribution : Compounds like DL76 show high brain-to-plasma ratios (e.g., 2.5:1 in rats) , suggesting the target compound may similarly penetrate the CNS.

Patent Landscape

  • Halogenated Analogs: Patent WO2019198056 covers 1-[3-(4-chlorophenoxy)propyl]piperidine derivatives, emphasizing halogen’s role in therapeutic claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.